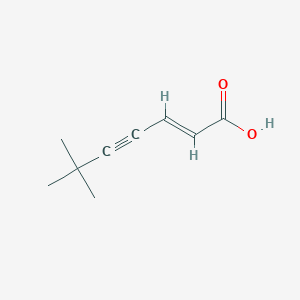
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or function in biological or chemical systems .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis process includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, functional groups, and the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Carboxylic Acid Derivatives in Biocatalysis
One study discusses the impact of carboxylic acids, including their flexibility and usage as precursors for various industrial chemicals. Carboxylic acids can be produced fermentatively using engineered microbes, but they can inhibit these microbes at certain concentrations. Understanding the inhibition mechanisms can aid in engineering more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Environmental and Analytical Studies
Another study reviews the environmental concentrations of engineered nanomaterials, including methods for modeling and analytical studies. While not directly related to carboxylic acids, this research highlights the importance of environmental monitoring and the development of analytical methods, which could be applicable to carboxylic acid derivatives (Gottschalk, Sun, & Nowack, 2013).
Pharmaceutical Applications
Research on dimethyl fumarate, a fumaric acid ester, explores its complex pharmacokinetics, pharmacodynamics, and clinical applications. This compound has been used for treating multiple sclerosis and psoriasis due to its immune-modulating properties. Insights into the action mechanisms of such esters can inform the development of new therapeutic agents and applications for carboxylic acid derivatives (Paolinelli Matteo et al., 2022).
Antioxidant Activity Analysis
A review on analytical methods for determining antioxidant activity discusses the importance of antioxidants in food, medicine, and pharmacy. Various tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH, are used to assess antioxidant activity. These methods, based on chemical reactions and spectrophotometry, can be applied to study the antioxidant properties of carboxylic acid derivatives (Munteanu & Apetrei, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBLLOJABCZYKK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B3144096.png)
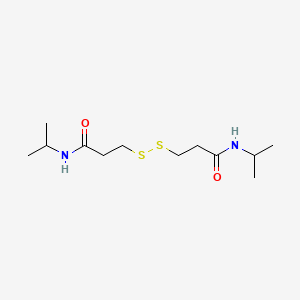
![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)

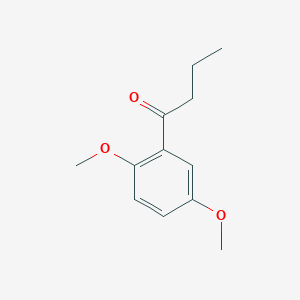
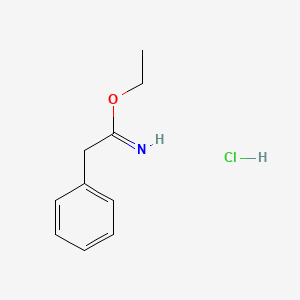
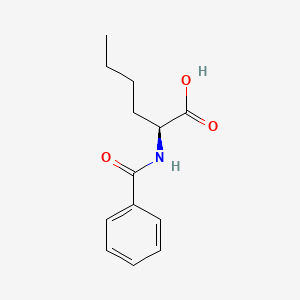
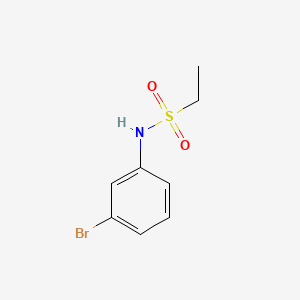
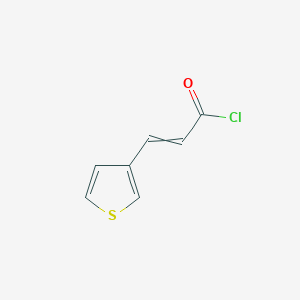
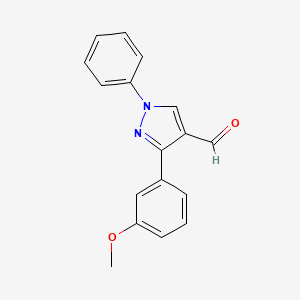
![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)
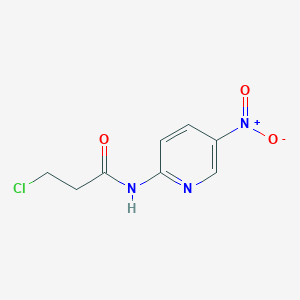
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)